3-(3-Methoxyphenyl)-3'-methylpropiophenone

Descripción general

Descripción

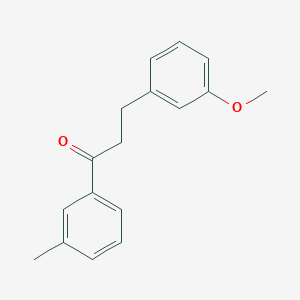

3-(3-Methoxyphenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring and a methyl group (-CH3) attached to the propiophenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-3’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methoxyacetophenone is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 3-(3-Methoxyphenyl)-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as

Actividad Biológica

3-(3-Methoxyphenyl)-3'-methylpropiophenone, also known by its CAS number 898774-40-8, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including experimental studies and theoretical analyses.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group and a methyl substituent on the propiophenone backbone. This configuration is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurochemical signaling.

Anticancer Activity

Research indicates that derivatives of propiophenone compounds exhibit anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

| Study | Findings |

|---|---|

| Induction of apoptosis in cancer cell lines through specific pathway modulation. | |

| Molecular docking studies suggested potential inhibition of cancer-related proteins. |

Neuroactivity

The compound's structural analogs have shown stimulant effects in animal models. For instance, studies on synthetic cathinones reveal that similar structures can increase locomotor activity in mice, suggesting potential psychoactive properties .

| Study | Findings |

|---|---|

| Increased locomotor activity observed in mice after administration of structurally related compounds. | |

| Neurotoxic effects linked to alterations in monoamine neurotransmitter levels. |

Case Studies

- In Vitro Studies : Experiments conducted on cell cultures have shown that this compound can affect cell viability and proliferation rates, indicating its potential as a therapeutic agent.

- In Vivo Studies : Animal model experiments have demonstrated behavioral changes consistent with stimulant activity, which may correlate with its pharmacological profile.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

2.1. Analgesic Properties

Research indicates that derivatives of MMP exhibit analgesic properties similar to those of tapentadol, which is used for managing severe pain. MMP acts as an intermediate in the synthesis of tapentadol hydrochloride, making it significant in pharmaceutical formulations aimed at pain relief .

2.2. Neuropharmacological Research

MMP has been studied for its potential effects on the central nervous system. Similar compounds have shown stimulant effects comparable to cocaine and methamphetamine, leading to investigations into their neurotoxic risks and therapeutic potential . The compound's influence on monoamine neurotransmitter systems positions it as a candidate for further neuropharmacological evaluations.

3.1. Neurotoxicity Studies

A systematic review highlighted that synthetic cathinones, including those structurally related to MMP, can cause significant neurotoxicity in animal models. These studies focus on locomotor activity increases and other behavioral changes following exposure to such compounds .

| Study Reference | Compound Studied | Method | Findings |

|---|---|---|---|

| Shortall et al. (2023) | Mephedrone | In vivo | Increased ambulatory hyperactivity in rats after repeated doses |

| Marusich et al. (2023) | 3-FMC | In vivo | Stimulation of locomotor activity confirmed in mice |

| Centazzo et al. (2019) | α-PVP | In vivo | Induced self-administration and locomotor stimulation in rats |

3.2. Synthesis Efficiency

The efficiency of synthesizing MMP has been documented with yields reaching up to 88.6% and high purity levels exceeding 99% using advanced synthetic methods . This efficiency is critical for industrial applications where cost-effectiveness and scalability are essential.

Industrial Applications

MMP's role as a pharmaceutical intermediate underscores its importance in drug development processes, particularly for medications targeting pain management and potential psychoactive effects. Its synthesis under controlled conditions also aligns with green chemistry principles, promoting sustainable practices in chemical manufacturing .

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-7-15(11-13)17(18)10-9-14-6-4-8-16(12-14)19-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJRJRBFZQMSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644211 | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-40-8 | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.